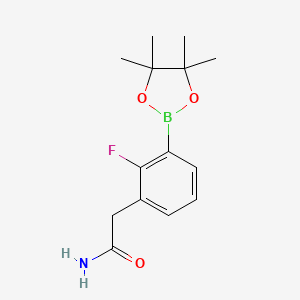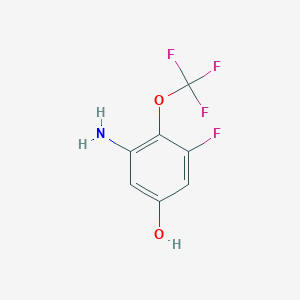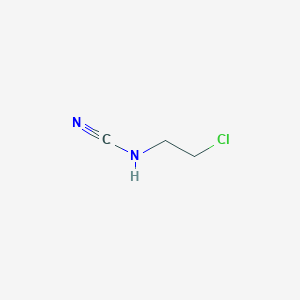![molecular formula C20H26N6O B13354916 N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B13354916.png)
N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes an indole ring, a tetraazole ring, and a cyclohexane carboxamide moiety, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route is as follows:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation of the indole nitrogen using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Cyclohexanecarboxamide Formation: The cyclohexanecarboxamide moiety can be introduced through an amide coupling reaction, where the carboxylic acid derivative of cyclohexane reacts with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles under Friedel-Crafts conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl halides, Lewis acids such as aluminum chloride.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated indole derivatives.
科学的研究の応用
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.
Pharmacology: It can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The indole and tetraazole rings could play a crucial role in binding to these targets, while the cyclohexanecarboxamide moiety may influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: A similar compound with a slight variation in the structure.
N-(1-isobutyl-1H-indol-4-yl)-1-(1H-imidazol-1-yl)cyclohexanecarboxamide: Another compound with an imidazole ring instead of a tetraazole ring.
Uniqueness
N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide is unique due to the presence of both indole and tetraazole rings, which can provide distinct binding interactions and reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific properties.
特性
分子式 |
C20H26N6O |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
N-[1-(2-methylpropyl)indol-4-yl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H26N6O/c1-15(2)13-25-12-9-16-17(7-6-8-18(16)25)22-19(27)20(10-4-3-5-11-20)26-14-21-23-24-26/h6-9,12,14-15H,3-5,10-11,13H2,1-2H3,(H,22,27) |
InChIキー |
SJAAVFZASUIFDP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3(CCCCC3)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13354834.png)
![4-amino-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13354846.png)
![5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid](/img/structure/B13354852.png)
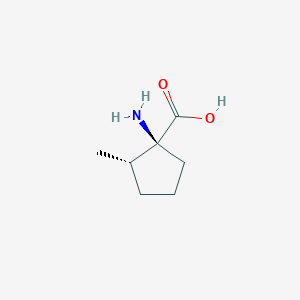
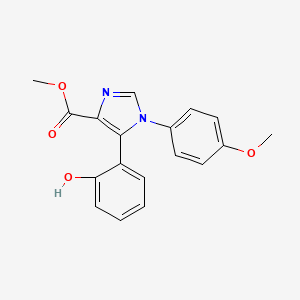

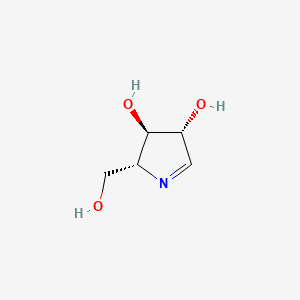

![N-isopropyl-2-[3-(thieno[2,3-b]pyridin-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B13354871.png)
![ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate](/img/structure/B13354878.png)
![(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13354885.png)
